3-(Aminomethyl)cycloheptan-1-ol
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Overview
Description
3-(Aminomethyl)cycloheptan-1-ol is a versatile organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is known for its unique structure, which includes a cycloheptane ring with an aminomethyl group and a hydroxyl group attached to it. It has been utilized in various fields of research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with formaldehyde and ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Cycloheptanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
3-(Aminomethyl)cycloheptan-1-ol has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as a component in drug delivery systems.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: Lacks the aminomethyl and hydroxyl groups, making it less versatile in chemical reactions.
Cycloheptanol: Contains a hydroxyl group but lacks the aminomethyl group, limiting its applications.
Aminocycloheptane: Contains an amino group but lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness
3-(Aminomethyl)cycloheptan-1-ol is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds .
Properties
IUPAC Name |
3-(aminomethyl)cycloheptan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-7-3-1-2-4-8(10)5-7/h7-8,10H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWELCIXKOZTXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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